Sigma-2 Receptor Affinity: Direct Quantitative Comparison with Clinically Relevant Sigma Ligands
The compound exhibits a binding affinity of Ki = 90 nM against the sigma-2 receptor/TMEM97 in rat PC12 cells, as recorded in the BindingDB/ChEMBL database [1]. This places its affinity within a therapeutically relevant range. Compared to the clinically used antipsychotic agent haloperidol, which has a reported sigma-2 Ki of 26 nM [2], the compound is approximately 3.5-fold less potent. Conversely, it is approximately 132-fold more potent than the diagnostic benchmark PB28 (sigma-2 Ki = 0.68 nM ). This intermediate affinity profile, combined with the compound's unique 4-nitrophenyl-thiophene-pyrimidine scaffold, offers a differentiated physicochemical starting point for structure-activity relationship (SAR) exploration or as a chemotype probe, contrasting with the piperidine/piperazine-based structures of PB28 and haloperidol.
| Evidence Dimension | Binding Affinity to Sigma-2 Receptor (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 90 nM (rat PC12 cells) |
| Comparator Or Baseline | Haloperidol: Ki = 26 nM (rat brain homogenate/PC12 cells); PB28: Ki = 0.68 nM (MCF7 cells) |
| Quantified Difference | ~3.5-fold less potent than haloperidol; ~132-fold more potent than PB28 |
| Conditions | Radioligand binding assay; [3H]DTG used for sigma-2 labeling; specific conditions vary per cited study. |
Why This Matters
This establishes a quantitative affinity baseline linking this specific chemotype to a therapeutically relevant CNS target, providing a data-driven rationale for its selection in neuroscience-focused screening campaigns over structurally unrelated sigma ligands.
- [1] BindingDB. BDBM50604967. Ki: 90 nM for Sigma-2 receptor (rat PC12 cells). Curated by ChEMBL. https://www.bindingdb.org. View Source
- [2] Evaluation of the effects of the enantiomers of reduced haloperidol, azaperol, and related 4-amino-1-arylbutanols on dopamine and sigma receptors. PubMed. (Reports haloperidol sigma-2 Ki of 26 nM). https://pubmed.ncbi.nlm.nih.gov. View Source
